2,3,5-Trichloropyrazine
Overview
Description
2,3,5-Trichloropyrazine is a chlorinated derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.
Mechanism of Action
Target of Action
Pyrrolopyrazine derivatives, which include a pyrrole ring and a pyrazine ring like 2,3,5-trichloropyrazine, have exhibited a wide range of biological activities .
Mode of Action
Pyrrolopyrazine derivatives have shown various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The specific interactions between this compound and its targets that result in these activities are currently unknown .
Biochemical Pathways
The wide range of biological activities exhibited by pyrrolopyrazine derivatives suggests that multiple pathways may be affected .
Pharmacokinetics
It has been reported that the compound has high gastrointestinal (gi) absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor .
Result of Action
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the compound is stable under normal storage conditions .
Biochemical Analysis
Biochemical Properties
2,3,5-Trichloropyrazine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction between this compound and these enzymes often results in the inhibition of enzyme activity, affecting the metabolic pathways of other substrates . Additionally, this compound can bind to proteins, altering their structure and function, which may lead to changes in cellular processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can alter gene expression and cellular metabolism . Furthermore, it has been shown to induce oxidative stress in cells, leading to changes in cellular homeostasis and potentially causing cell damage or apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to enzyme inhibition or activation. For example, this compound has been found to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This inhibition can result in altered metabolic pathways and changes in gene expression. Additionally, this compound can interact with DNA, potentially causing mutations or affecting gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated potential cumulative effects on cellular function, including sustained oxidative stress and chronic inflammation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic or adverse effects. Studies have indicated that high doses of this compound can cause liver and kidney damage in animal models, as well as alterations in blood biochemistry . Threshold effects have also been observed, where specific dosages are required to elicit a measurable response in the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its breakdown into less toxic metabolites . The metabolic pathways of this compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Additionally, the compound’s metabolites may have distinct biochemical properties and contribute to its overall biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its presence in the nucleus can influence gene expression and DNA repair processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trichloropyrazine typically involves the chlorination of pyrazine. One common method includes the reaction of pyrazine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 3, and 5 positions .
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the process may include steps for the purification and isolation of the final product to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trichloropyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to form less chlorinated derivatives or pyrazine itself.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include amino, thio, or alkoxy derivatives of pyrazine.
Reduction Products: Less chlorinated pyrazines or pyrazine itself.
Oxidation Products: Modified pyrazine rings with additional functional groups.
Scientific Research Applications
2,3,5-Trichloropyrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
2,3-Dichloropyrazine: Lacks one chlorine atom compared to 2,3,5-Trichloropyrazine, leading to different reactivity and applications.
2,5-Dichloropyrazine: Another dichlorinated derivative with distinct chemical properties.
2,3,6-Trichloropyridine: A structurally similar compound with a pyridine ring instead of pyrazine, exhibiting different chemical behavior.
Uniqueness: Its three chlorine atoms provide multiple sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,3,5-trichloropyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2/c5-2-1-8-3(6)4(7)9-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCVWLBXEWOGCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313927 | |
Record name | 2,3,5-Trichloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873-40-5 | |
Record name | 2,3,5-Trichloropyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5-Trichloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloropyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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